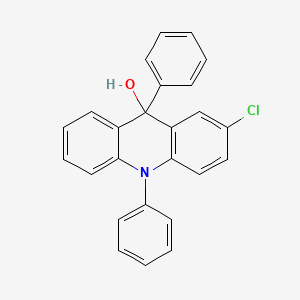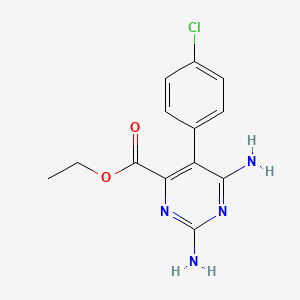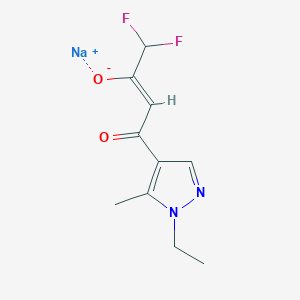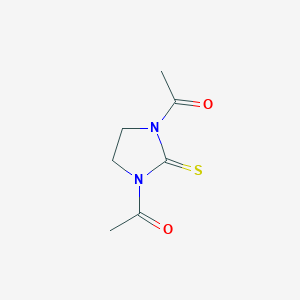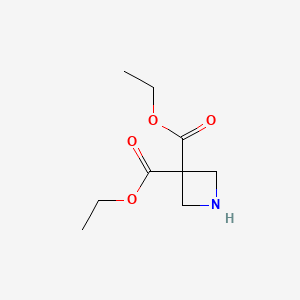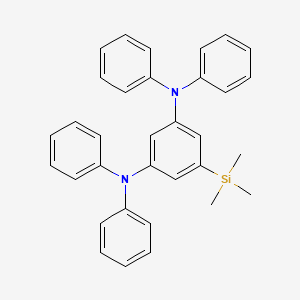
N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of tetraphenyl and trimethylsilyl groups attached to a benzene-1,3-diamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine as the core structure.
Trimethylsilylation: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides and catalysts depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It is used in studies involving enzyme interactions and protein binding.
Industry:
Polymer Science: The compound is used in the development of novel polymers with enhanced mechanical and thermal properties.
Electronics: It is utilized in the fabrication of electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism by which N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The tetraphenyl and trimethylsilyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
N1,N1,N3,N3-Tetraphenylbenzene-1,3-diamine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
N1,N1,N3,N3-Tetraphenyl-5-chlorobenzene-1,3-diamine: Contains a chlorine atom instead of a trimethylsilyl group, leading to variations in its chemical behavior.
Uniqueness: N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine is unique due to the presence of both tetraphenyl and trimethylsilyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound with a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C33H32N2Si |
|---|---|
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
1-N,1-N,3-N,3-N-tetraphenyl-5-trimethylsilylbenzene-1,3-diamine |
InChI |
InChI=1S/C33H32N2Si/c1-36(2,3)33-25-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)24-32(26-33)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30/h4-26H,1-3H3 |
Clave InChI |
GNTPXLSBXPXMHO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate](/img/structure/B15216820.png)
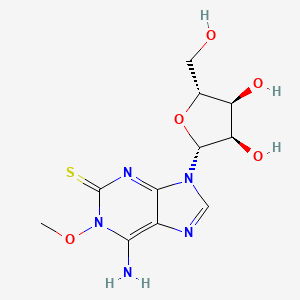
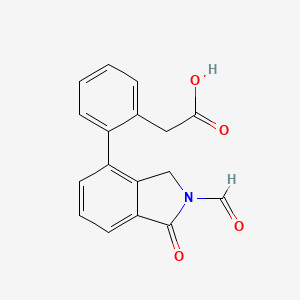

![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)


![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B15216867.png)
![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
